![molecular formula C14H5F6N5O B1680706 8-(1,3,4-氧杂二唑-2-基)-2,4-双(三氟甲基)咪唑并[1,2-a][1,8]萘啶 CAS No. 691868-88-9](/img/structure/B1680706.png)
8-(1,3,4-氧杂二唑-2-基)-2,4-双(三氟甲基)咪唑并[1,2-a][1,8]萘啶
描述
科学研究应用
Scientific Research Applications
RO8191 has a wide range of applications in scientific research, including chemistry, biology, and medicine.
- Chemical Research RO8191 is used to study interferon signaling pathways and the activation of interferon-stimulated genes.
- Biological Research It helps in understanding the molecular mechanisms of antiviral responses and the roles of interferon receptors.
- Medical Research Due to its antiviral properties, RO8191 is potentially useful in treating viral infections such as hepatitis B and hepatitis C.
In vitro and In vivo Studies
- In Vitro Studies RO8191 (CDM-3008) demonstrates antiviral activity dependent on IFNAR2/JAK1, but not on IFNAR1/Tyk2 . It significantly suppresses HCV replicon activity in a dose-dependent manner and reduces levels of HCV NS3 and NS4A proteins in replicon cells .
- In Vivo Studies RO8191 (CDM-3008) induces antiviral genes such as Oas1b, Mx1, and Pkr in the livers of mice .
Potential Therapeutic Applications
RO8191 has potential therapeutic applications due to its antiviral properties. It has demonstrated antiviral activity against both HCV and EMCV, with an IC50 of 200 nM for the HCV replicon . It also exerts a cccDNA modulator (CDM) effect with interferon-like and anti-HBV activity .
Oxadiazoles in Cancer Therapy
生化分析
Biochemical Properties
It is known that oxadiazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific structure of the oxadiazole derivative and the biomolecule it interacts with .
Cellular Effects
Some oxadiazole derivatives have been shown to have potent antibacterial activities against MRSA . They exhibited a wide spectrum of activities against an extensive panel of Gram-positive bacterial strains .
Molecular Mechanism
It is known that oxadiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
合成路线和反应条件
RO8191通过一系列涉及咪唑并萘啶和恶二唑衍生物的化学反应合成。合成路线通常包括以下步骤:
咪唑并萘啶核心形成: 咪唑并萘啶核心通过涉及适当前体的环化反应合成。
恶二唑基团的引入: 恶二唑基团通过与合适的试剂(如肼衍生物和羧酸)反应引入。
工业生产方法
RO8191的工业生产涉及扩大上述合成路线的规模。该工艺针对大规模生产进行了优化,确保最终产品的产率和纯度高。反应条件,如温度、压力和溶剂选择,都经过精心控制以获得一致的结果 .
化学反应分析
反应类型
RO8191经历各种化学反应,包括:
氧化: RO8191可以在特定条件下被氧化形成氧化衍生物。
还原: 可以进行还原反应以修饰RO8191中存在的官能团。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
形成的主要产物
作用机制
RO8191通过直接与干扰素α/β受体2(IFNAR2)结合发挥作用。这种结合激活JAK/STAT信号通路,导致STAT蛋白的磷酸化,随后激活干扰素刺激基因(ISGs)。这些基因在抗病毒反应中起着至关重要的作用,通过抑制病毒复制和促进病毒遗传物质的降解 .
相似化合物的比较
RO8191在直接结合IFNAR2和激活JAK/STAT通路方面是独特的,而无需涉及IFNAR1。这将它与其他干扰素受体激动剂(如干扰素α和干扰素β)区分开来,后者需要IFNAR1和IFNAR2的异二聚化才能发出信号 .
类似化合物
干扰素α: 一种细胞因子,与IFNAR1和IFNAR2结合以激活JAK/STAT通路。
干扰素β: 另一种细胞因子,也需要IFNAR1和IFNAR2才能发出信号。
RO4948191: 一种与RO8191类似的化合物,具有轻微的结构差异但具有相似的生物活性
RO8191独特的作用机制及其通过单独的IFNAR2激活干扰素信号的能力使其成为研究和潜在治疗应用的宝贵化合物。
生物活性
The compound 8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine , also known as RO8191 or CDM-3008, has garnered attention due to its significant biological activities, particularly in antiviral and anticancer applications. This article delves into its biological activity, including mechanisms of action, in vitro and in vivo studies, and potential therapeutic applications.
- Molecular Formula : C₁₄H₅F₆N₅O
- Molar Mass : 373.21 g/mol
- CAS Number : 691868-88-9
- Solubility : ≤0.1 mg/ml in DMSO; 0.5 mg/ml in dimethyl formamide
- Appearance : Crystalline solid
RO8191 functions as a potent agonist for the interferon alpha/beta receptor 2 (IFNAR2), leading to the activation of interferon-stimulated genes (ISGs) and subsequent JAK/STAT signaling pathways. This mechanism is crucial for its antiviral effects against various viral pathogens.
In Vitro Studies
Research indicates that RO8191 demonstrates strong antiviral activity against Hepatitis C Virus (HCV) and Encephalomyocarditis Virus (EMCV). A study reported that RO8191 suppresses HCV replicon activity in a dose-dependent manner with an IC50 value of approximately 200 nM. The compound was shown to reduce levels of viral proteins such as NS3 and NS4A significantly over a 72-hour period at concentrations ranging from 0.08 to 10 μM .
In Vivo Studies
In animal models, administration of RO8191 at a dosage of 30 mg/kg orally resulted in the induction of antiviral genes such as Oas1b, Mx1, and Pkr in the liver tissues of C57BL/6J mice. These findings suggest that RO8191 not only inhibits viral replication but also enhances the host's antiviral response through gene modulation .
Anticancer Activity
Recent studies have explored the potential of RO8191 derivatives as sensitizers for cisplatin in cancer therapy. The compound's structural features allow it to interact with key targets involved in cancer cell proliferation and survival. For instance, novel derivatives have been synthesized that exhibit promising anticancer activities by enhancing the efficacy of cisplatin against resistant cancer cells .
Summary of Biological Activities
Activity Type | Target Pathogen | IC50 (μM) | Key Findings |
---|---|---|---|
Antiviral | HCV | 0.2 | Suppresses viral protein levels; induces ISGs |
Antiviral | EMCV | Not specified | Activates IFN signaling pathways |
Anticancer | Cancer Cells | Not specified | Sensitizes cells to cisplatin; potential for combination therapies |
Case Studies and Research Findings
Several studies have highlighted the effectiveness of RO8191:
- Interferon Signaling : RO8191 was used as a tool compound to elucidate interferon signaling pathways and demonstrated significant activation of ISGs.
- Cisplatin Sensitization : Research on naphthyridine derivatives showed that compounds similar to RO8191 could act as effective sensitizers for cisplatin, enhancing its anticancer efficacy against resistant strains .
属性
IUPAC Name |
2-[2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl]-1,3,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H5F6N5O/c15-13(16,17)7-3-9(14(18,19)20)23-11-6(7)1-2-10-22-8(4-25(10)11)12-24-21-5-26-12/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHYZVJEXKTJOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C3=C1C(=CC(=N3)C(F)(F)F)C(F)(F)F)C4=NN=CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H5F6N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
691868-88-9 | |
Record name | 691868-88-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。